molecular formula C12H17NO B1380214 {1-[(Benzylamino)methyl]cyclopropyl}methanol CAS No. 1546642-62-9

{1-[(Benzylamino)methyl]cyclopropyl}methanol

Cat. No.: B1380214
CAS No.: 1546642-62-9
M. Wt: 191.27 g/mol
InChI Key: WEEUEQDFUUGTBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[(Benzylamino)methyl]cyclopropyl}methanol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound {1-[(Benzylamino)methyl]cyclopropyl}methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality {1-[(Benzylamino)methyl]cyclopropyl}methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(Benzylamino)methyl]cyclopropyl}methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(benzylamino)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-10-12(6-7-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEUEQDFUUGTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546642-62-9
Record name {1-[(benzylamino)methyl]cyclopropyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

{1-[(Benzylamino)methyl]cyclopropyl}methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to {1-[(Benzylamino)methyl]cyclopropyl}methanol: Structure, Properties, Synthesis, and Pharmaceutical Potential

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and favorable pharmacokinetic profiles. The compound {1-[(Benzylamino)methyl]cyclopropyl}methanol emerges as a molecule of significant interest, embodying a confluence of desirable structural motifs. It features a cyclopropane ring, a moiety renowned for its ability to confer conformational rigidity and enhance metabolic stability in drug candidates.[1][2] This three-membered carbocycle acts as a "bioisostere" for other groups, subtly modulating a compound's lipophilicity and binding orientation without adding significant molecular weight.

This core is further functionalized with a primary alcohol and a benzylamino group, creating a 1,3-aminoalcohol. Such functionalities are pivotal interaction points in numerous pharmacophores, capable of forming critical hydrogen bonds with biological targets.[3] The presence of the benzyl group also offers a vector for aromatic interactions, such as pi-stacking, which can be crucial for ligand-receptor binding affinity.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of {1-[(Benzylamino)methyl]cyclopropyl}methanol. We will delve into its fundamental chemical properties, propose a robust synthetic pathway with detailed mechanistic rationale, anticipate its spectroscopic signature, and explore its potential as a valuable building block in the synthesis of novel therapeutics.

Chemical Structure and Physicochemical Properties

The structure of {1-[(Benzylamino)methyl]cyclopropyl}methanol is characterized by a central, geminally disubstituted cyclopropane ring. One substituent is a hydroxymethyl group (-CH₂OH), and the other is a (benzylamino)methyl group (-CH₂NHCH₂Ph). This arrangement creates a unique spatial orientation of functional groups that can be exploited in rational drug design.

Below is a summary of its key structural identifiers and predicted physicochemical properties, derived from computational models.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOPubChem[4]
Molecular Weight 191.27 g/mol PubChem[4]
IUPAC Name {1-[(Benzylamino)methyl]cyclopropyl}methanolPubChem[4]
SMILES C1CC1(CNCC2=CC=CC=C2)COPubChem[4]
InChI InChI=1S/C12H17NO/c14-10-12(6-7-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2PubChem[4]
InChIKey WEEUEQDFUUGTBY-UHFFFAOYSA-NPubChem[4]
Predicted XlogP 1.2PubChem[4]
Predicted CCS [M+H]⁺ 140.0 ŲPubChem[4]

The predicted XlogP value of 1.2 suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with the ability to cross cell membranes.

Proposed Synthesis and Mechanistic Rationale

Experimental Protocol: A Proposed Synthetic Route

Step 1: Reduction of Diethyl 1,1-cyclopropanedicarboxylate to [1-(Hydroxymethyl)cyclopropyl]methanol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Its use ensures a complete conversion of the starting diester to the corresponding diol.

  • Procedure:

    • To a flame-dried, three-necked flask under an inert argon atmosphere, add a suspension of LiAlH₄ (2.2 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 equivalent) in anhydrous THF dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by sequential, slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting white precipitate (aluminum salts) and wash thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude diol, which can be purified by distillation or chromatography.

Step 2: Monoprotection of the Diol

  • Rationale: To selectively functionalize one of the two primary alcohols, a monoprotection step is necessary. A bulky silyl ether, such as tert-butyldimethylsilyl (TBDMS), is ideal as it will preferentially react with one hydroxyl group due to steric hindrance, leaving the other available for oxidation.

  • Procedure:

    • Dissolve the diol (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-TBDMS protected alcohol. Purify by flash chromatography.

Step 3: Oxidation to the Aldehyde

  • Rationale: The remaining free primary alcohol must be oxidized to an aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is chosen to prevent over-oxidation to the carboxylic acid.

  • Procedure:

    • Dissolve the protected alcohol (1.0 equivalent) in anhydrous DCM.

    • Add DMP (1.2 equivalents) portion-wise at room temperature.

    • Stir for 1-2 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with a saturated solution of Na₂S₂O₃.

    • Extract with DCM, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Step 4: Reductive Amination with Benzylamine

  • Rationale: This key step forms the desired C-N bond. Reductive amination involves the formation of an intermediate imine (or iminium ion) from the aldehyde and benzylamine, which is then immediately reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for imines over aldehydes, and does not require acidic conditions that could cleave the silyl protecting group.[5]

  • Procedure:

    • Dissolve the crude aldehyde (1.0 equivalent) and benzylamine (1.1 equivalents) in anhydrous 1,2-dichloroethane (DCE).

    • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise.

    • Stir at room temperature for 12-18 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting protected amino alcohol by flash chromatography.

Step 5: Deprotection of the TBDMS Ether

  • Rationale: The final step is the removal of the TBDMS protecting group to reveal the primary alcohol. Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for this transformation, as it selectively cleaves silicon-oxygen bonds.

  • Procedure:

    • Dissolve the purified, protected amino alcohol (1.0 equivalent) in THF.

    • Add a 1M solution of TBAF in THF (1.2 equivalents).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture and purify by flash chromatography to yield the final product, {1-[(Benzylamino)methyl]cyclopropyl}methanol.

Synthesis Workflow Diagram

Synthesis_Workflow Start Diethyl 1,1-cyclopropanedicarboxylate Diol [1-(Hydroxymethyl)cyclopropyl]methanol Start->Diol 1. LiAlH₄, THF ProtectedDiol Mono-TBDMS Protected Diol Diol->ProtectedDiol 2. TBDMSCl, Imidazole Aldehyde {1-[(tert-Butyldimethylsilyloxy)methyl]cyclopropyl}carbaldehyde ProtectedDiol->Aldehyde 3. Dess-Martin Periodinane ProtectedProduct Protected Amino Alcohol Aldehyde->ProtectedProduct 4. Benzylamine, NaBH(OAc)₃ FinalProduct {1-[(Benzylamino)methyl]cyclopropyl}methanol ProtectedProduct->FinalProduct 5. TBAF, THF

Caption: Proposed five-step synthesis of the target compound.

Anticipated Spectroscopic Characterization

While experimental data is not published, the structure of {1-[(Benzylamino)methyl]cyclopropyl}methanol allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

  • ¹H NMR: The spectrum would be complex but interpretable. Key expected signals include:

    • A singlet for the two benzylic protons (-CH₂-Ph) around 3.8 ppm.

    • A multiplet in the aromatic region (7.2-7.4 ppm) integrating to 5 protons.

    • Two distinct signals for the diastereotopic protons of the -CH₂-N and -CH₂-O groups.

    • Complex multiplets for the four cyclopropyl protons (-CH₂CH₂-) in the upfield region (0.4-0.8 ppm), appearing as two distinct AA'BB' systems.

    • Broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum should show 10 distinct carbon signals (due to symmetry in the phenyl ring). Expected signals include:

    • Three signals for the phenyl ring (~127-139 ppm).

    • Signals for the benzylic carbon and the two carbons attached to the heteroatoms (-CH₂-N, -CH₂-O) in the 50-70 ppm range.

    • A quaternary carbon signal for the C1 of the cyclopropane ring.

    • A signal for the two equivalent methylene carbons of the cyclopropane ring in the upfield region (~10-20 ppm).

  • Mass Spectrometry (ESI-MS): An accurate mass measurement would confirm the elemental composition. The most prominent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 192.1383.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

    • A broad absorption band in the 3300-3400 cm⁻¹ region corresponding to the O-H and N-H stretching vibrations.

    • Multiple sharp peaks between 2850-3000 cm⁻¹ for aliphatic C-H stretching.

    • A peak around 3030 cm⁻¹ for aromatic C-H stretching.

    • Bands around 1450-1600 cm⁻¹ for the aromatic C=C stretching.

Applications in Medicinal Chemistry and Drug Development

The true value of {1-[(Benzylamino)methyl]cyclopropyl}methanol lies in its potential as a scaffold or intermediate in drug discovery. The strategic incorporation of a cyclopropane ring is a validated approach in medicinal chemistry to improve a drug's metabolic profile and fine-tune its conformation.[1][2]

Conceptual Role in Drug Design
  • Metabolic Stability: The cyclopropyl group is resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Incorporating this scaffold can block metabolic hotspots and increase the half-life of a drug.

  • Conformational Constraint: The rigid three-membered ring locks the attached side chains into specific spatial orientations. This reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity.

  • Pharmacophore Presentation: The 1,3-aminoalcohol motif is a key feature in many biologically active molecules, including beta-blockers and certain protease inhibitors.[3] This scaffold presents the crucial hydrogen bond donor (NH and OH) and acceptor (N and O) groups in a well-defined geometry.

  • Analogue Synthesis: This compound is structurally related to intermediates used in the synthesis of established drugs. For example, the related molecule [1-[(Benzyloxy)methyl]cyclopropyl]methanol is an impurity or intermediate related to Montelukast, a leukotriene receptor antagonist used to treat asthma.[6][7] This suggests that {1-[(Benzylamino)methyl]cyclopropyl}methanol could serve as a starting point for developing novel antagonists for G-protein coupled receptors or other targets.

Potential Therapeutic Areas

Given its structural features, this scaffold could be explored for developing agents in several areas:

  • Oncology: As a building block for inhibitors of kinases like MET or growth factor receptors such as VEGFR-2.[1]

  • Neuroscience: The conformational rigidity could be exploited to design selective ligands for CNS receptors.

  • Infectious Diseases: The aminodiol structure is a known feature in some HIV protease inhibitors.[3]

Drug_Design_Concept Scaffold {1-[(Benzylamino)methyl]cyclopropyl}methanol Cyclopropane Cyclopropyl Ring Scaffold->Cyclopropane AminoAlcohol 1,3-Aminoalcohol Moiety Scaffold->AminoAlcohol Benzyl Benzyl Group Scaffold->Benzyl Metabolism Metabolic Stability Cyclopropane->Metabolism Conformation Conformational Rigidity Cyclopropane->Conformation Lipophilicity Modulated Lipophilicity Cyclopropane->Lipophilicity Binding H-Bonding & π-Stacking AminoAlcohol->Binding Benzyl->Binding

Caption: Conceptual links between structural features and drug properties.

Conclusion

{1-[(Benzylamino)methyl]cyclopropyl}methanol represents a synthetically accessible and highly versatile chemical entity. Its unique combination of a metabolically robust and conformationally constrained cyclopropane core with the pharmacologically relevant 1,3-aminoalcohol functionality makes it an attractive starting point for the design of new therapeutic agents. By providing a detailed synthesis plan and outlining its potential applications, this guide serves as a foundational resource for researchers aiming to leverage this promising scaffold in their drug discovery and development programs. The insights into its structure-property relationships underscore its potential to contribute to the next generation of targeted therapies.

References

  • PubChem. {1-[(benzylamino)methyl]cyclopropyl}methanol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Cyclopropylethanol. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Intramolecular cyclopropylmethylation via non-classical carbenium ion. [Link]

  • Flavor and Extract Manufacturers Association. (1-METHYL-2-(1,2,2-TRIMETHYLBICYCLO[3.1.0]HEX-3-YLMETHYL)CYCLOPROPYL)METHANOL. [Link]

  • PharmaCompass. 1-Cyclopropylmethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

  • EWG Skin Deep®. What is Cyclopropanemethanol,. [Link]

  • NIST. Cyclopropanemethanol, 1-phenyl-. NIST WebBook. [Link]

  • Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Cyclopropylmethanol: Properties, Applications, and Synthesis. [Link]

  • National Institutes of Health. (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. [Link]

Sources

Methodological & Application

Unlocking New Conformational Frontiers: {1-[(Benzylamino)methyl]cyclopropyl}methanol as a Novel Peptidomimetic Spacer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Conformational Control in Drug Design

In the intricate world of drug discovery, peptides represent a rich source of therapeutic leads due to their high specificity and potency.[1][2] However, their application is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising strategy to overcome these hurdles.[1][3][4] A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation, thereby enhancing its interaction with the target receptor.[5]

The cyclopropane ring, with its unique steric and electronic properties, has emerged as a powerful tool for inducing conformational rigidity in bioactive molecules.[6] Its rigid, three-dimensional structure can act as a scaffold to orient pharmacophoric groups in a precise manner, effectively mimicking secondary structures like β-turns or extended strands.[7][8][9] This application note introduces {1-[(Benzylamino)methyl]cyclopropyl}methanol as a novel and versatile peptidomimetic spacer. This unique building block provides a compact and rigid scaffold that can be strategically inserted into peptide sequences to enforce specific backbone and side-chain orientations, offering a powerful tool for medicinal chemists and drug development professionals.

The Strategic Advantage of the Cyclopropylmethyl Spacer

The {1-[(Benzylamino)methyl]cyclopropyl}methanol spacer offers several distinct advantages in peptidomimetic design:

  • Conformational Rigidity: The inherent strain of the cyclopropane ring severely restricts bond rotation, providing a rigid scaffold that minimizes conformational entropy upon binding to a target.[10] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity.

  • Precise Vectorial Orientation: The 1,1-disubstitution pattern on the cyclopropane ring allows for the precise and predictable orientation of the amino and methyl-alcohol functionalities. This enables the rational design of peptidomimetics where these groups can mimic the side chains of natural amino acids or interact with specific receptor pockets.

  • Metabolic Stability: The cyclopropane moiety is generally resistant to enzymatic degradation, which can enhance the in vivo half-life of the resulting peptidomimetic.[6]

  • Synthetic Tractability: As will be detailed in the following protocols, the synthesis of this spacer and its incorporation into peptide chains can be achieved through established synthetic methodologies.

Synthesis of {1-[(Benzylamino)methyl]cyclopropyl}methanol

The following protocol outlines a plausible multi-step synthesis of the title compound, based on established chemical transformations.

Protocol 1: Synthesis of {1-[(Benzylamino)methyl]cyclopropyl}methanol

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Benzylamine

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Standard laboratory glassware

Procedure:

Step 1: Mono-reduction of Diethyl 1,1-cyclopropanedicarboxylate

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl 1,1-cyclopropanedicarboxylate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (0.5 equivalents) in anhydrous THF dropwise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-alcohol by column chromatography on silica gel to yield ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Step 2: Conversion of the Hydroxymethyl Group to an Azide

  • Dissolve the product from Step 1 in anhydrous DCM and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Wash the reaction mixture with cold water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Dissolve the crude mesylate in DMF and add sodium azide.

  • Heat the mixture and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to give ethyl 1-(azidomethyl)cyclopropanecarboxylate.

Step 3: Reduction of the Azide to a Primary Amine

  • Dissolve the azido-ester from Step 2 in THF and add triphenylphosphine.

  • Slowly add water to the stirring solution and continue to stir at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure and purify by column chromatography to yield ethyl 1-(aminomethyl)cyclopropanecarboxylate.

Step 4: Reductive Amination with Benzylamine

  • The ester from Step 3 can be reduced to the corresponding aldehyde using a suitable reducing agent like DIBAL-H.

  • Dissolve the resulting aldehyde in DCM, and add benzylamine.

  • Add sodium triacetoxyborohydride portion-wise and stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield {1-[(benzylamino)methyl]cyclopropyl}methanol.

Incorporation of the Spacer into a Peptide Sequence

The synthesized spacer, with its primary amine and primary alcohol, can be readily incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[3][11] The primary amine can act as the N-terminus for peptide chain extension, while the hydroxyl group can be used for attachment to the solid support or for further functionalization.

Protocol 2: Incorporation of {1-[(Benzylamino)methyl]cyclopropyl}methanol into a Peptide via SPPS

This protocol describes the incorporation of the spacer at the C-terminus of a peptide.

Materials:

  • Fmoc-protected amino acids

  • {1-[(Benzylamino)methyl]cyclopropyl}methanol

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Rink Amide resin (or other suitable resin)

Equipment:

  • Automated or manual peptide synthesizer

  • Reaction vessel for SPPS

  • Apparatus for cleavage (e.g., syringe with filter)

  • High-performance liquid chromatography (HPLC) system for purification

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

  • First Amino Acid Coupling: Activate the first Fmoc-protected amino acid with HBTU and DIPEA in DMF and couple it to the deprotected resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Spacer Coupling:

    • Protect the hydroxyl group of {1-[(Benzylamino)methyl]cyclopropyl}methanol with a suitable protecting group (e.g., TBDMS).

    • Couple the free amine of the protected spacer to the growing peptide chain using standard coupling conditions (HBTU/DIPEA).

  • Cleavage and Deprotection:

    • After the final coupling step, wash the resin thoroughly with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove all protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Characterization and Conformational Analysis

Thorough characterization is crucial to confirm the structure and purity of the peptidomimetic and to elucidate its conformational preferences.

Protocol 3: Characterization of the Peptidomimetic

1. Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Purpose: To confirm the molecular weight of the synthesized peptidomimetic.

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: 1D ¹H NMR, 2D COSY, TOCSY, NOESY, and HSQC.

  • Purpose: To confirm the covalent structure, assign proton and carbon signals, and determine the three-dimensional solution structure. NOESY experiments are particularly important for identifying through-space interactions that define the peptide's conformation.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture). The concentration should typically be in the millimolar range.

Table 1: Representative NMR Data for a Hypothetical Peptide with and without the Spacer
ParameterNative Peptide (e.g., Gly-Phe-Ala)Peptidomimetic (e.g., Gly-Spacer-Ala)Rationale for Change
³J(HN,Hα) Coupling Constants 6-8 Hz (Flexible)May show values indicative of a more defined conformation (e.g., >8 Hz for extended)The cyclopropane ring restricts the phi (φ) dihedral angle, leading to a more uniform coupling constant.
NOE Cross-peaks Weak or multiple NOEs for backbone protonsStronger and more defined NOEs between specific protonsThe rigid spacer brings certain protons into close proximity, resulting in stronger NOE signals.
Chemical Shift Dispersion Limited dispersion in the amide regionIncreased dispersion of amide proton signalsThe fixed conformation induced by the spacer places amide protons in more distinct chemical environments.

Computational Modeling: Predicting and Understanding Conformation

Computational modeling plays a vital role in predicting the conformational effects of the spacer and in guiding the design of new peptidomimetics.

Protocol 4: Computational Conformational Analysis

Software:

  • Molecular modeling software (e.g., Schrödinger Maestro, MOE, or open-source alternatives like GROMACS).

Procedure:

  • Structure Building: Build the 3D structure of the peptidomimetic containing the {1-[(Benzylamino)methyl]cyclopropyl}methanol spacer.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations.

  • Molecular Dynamics (MD) Simulations: Run MD simulations in a suitable solvent model to explore the dynamic behavior of the peptidomimetic and to assess the stability of different conformations.

  • Analysis: Analyze the simulation trajectories to determine the preferred dihedral angles, intramolecular hydrogen bonding patterns, and overall shape of the molecule.

Visualizing the Concept: Diagrams

G cluster_0 Synthesis of Spacer Start Diethyl 1,1-cyclopropanedicarboxylate Step1 Mono-reduction Start->Step1 Step2 Azide Formation Step1->Step2 Step3 Azide Reduction Step2->Step3 Step4 Reductive Amination Step3->Step4 Spacer {1-[(Benzylamino)methyl]cyclopropyl}methanol Step4->Spacer

Caption: Synthetic workflow for {1-[(Benzylamino)methyl]cyclopropyl}methanol.

G cluster_1 Peptidomimetic Assembly Resin Solid Support (Resin) AA1 Couple Amino Acid 1 Resin->AA1 AA2 Couple Amino Acid 2 AA1->AA2 Spacer_couple Couple Spacer AA2->Spacer_couple Cleave Cleavage & Deprotection Spacer_couple->Cleave Peptidomimetic Purified Peptidomimetic Cleave->Peptidomimetic

Caption: Incorporation of the spacer into a peptide via SPPS.

G FlexiblePeptide Flexible Peptide Multiple Conformations Low Receptor Affinity Receptor Target Receptor FlexiblePeptide->Receptor Weak Binding RigidPeptidomimetic Peptidomimetic with Spacer Locked Conformation High Receptor Affinity RigidPeptidomimetic->Receptor Strong Binding

Caption: Conceptual model of conformational constraint enhancing receptor binding.

Conclusion and Future Perspectives

The {1-[(Benzylamino)methyl]cyclopropyl}methanol spacer represents a valuable addition to the medicinal chemist's toolbox for the design of novel peptidomimetics. Its rigid cyclopropane core offers a powerful means to control the conformation of peptide-based molecules, potentially leading to compounds with enhanced biological activity, selectivity, and metabolic stability. The synthetic and analytical protocols provided herein offer a practical guide for researchers to explore the potential of this and related cyclopropane-based spacers in their drug discovery programs. Future work will focus on the synthesis of a library of stereochemically diverse cyclopropylmethyl spacers and their incorporation into a range of bioactive peptides to further probe the relationship between conformational constraint and biological function.

References

Sources

Introduction: The "Magic Triangle" of Kinase Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Cyclopropyl Linkers in Kinase Inhibitor Design

In the optimization of type I and type II kinase inhibitors, the linker region connecting the hinge-binding motif ("head") to the solvent-exposed or back-pocket moiety ("tail") is critical. While flexible alkyl chains (ethyl, propyl) often allow binding, they incur a high entropic penalty (


) and are susceptible to rapid oxidative metabolism.

The cyclopropyl group has emerged as a premier bioisostere for these linkers. Unlike the "gem-dimethyl" effect which relies on steric bulk to restrict rotation, the cyclopropyl linker provides rigid geometric vectoring and metabolic armor . This guide details the rationale and protocols for deploying cyclopropyl-1,1-dicarboxamide linkers, a motif validated by blockbuster drugs like Cabozantinib and Lenvatinib .

Structural Rationale & Design Logic

The Entropic Advantage

Binding affinity is governed by the Gibbs free energy equation:


.
  • Flexible Linkers: An open alkyl chain must freeze multiple rotatable bonds to fit the active site, resulting in a large entropic penalty (negative

    
    ).
    
  • Cyclopropyl Linkers: The three-carbon ring locks the conformation prior to binding. This "pre-organization" minimizes the entropic cost, effectively boosting potency (

    
    ) without requiring additional polar contacts (
    
    
    
    ).
Metabolic Shielding (The CYP Blockade)

Cytochrome P450 (CYP) enzymes typically attack the


-carbon of alkyl chains or abstract hydrogen atoms.
  • Bond Strength: The C-H bonds in a cyclopropane ring possess significant

    
    -character (
    
    
    
    hybridization), making them shorter and stronger (
    
    
    kcal/mol) than typical alkane C-H bonds (
    
    
    kcal/mol).
  • Outcome: This raises the activation energy for CYP-mediated radical abstraction, significantly extending the localized half-life (

    
    ) of the linker.
    
Decision Logic for Incorporation

Use the following decision tree to determine if a cyclopropyl linker is appropriate for your lead series.

G start Lead Optimization Phase issue_id Identify Liability start->issue_id metab High Clearance? (CYP Oxidation) issue_id->metab potency Low Potency? (Entropic Penalty) issue_id->potency vector Poor Vector? (Substituent Clash) issue_id->vector sol_c Cyclopropyl Solution: Blocks H-abstraction metab->sol_c Yes sol_p Cyclopropyl Solution: Pre-organized Conformation potency->sol_p Yes sol_v Cyclopropyl Solution: 1,1-Subst. Angle (~60°) vector->sol_v Yes

Figure 1: Decision matrix for transitioning from alkyl to cyclopropyl linkers in hit-to-lead optimization.

Synthetic Application Note: The 1,1-Dicarboxamide Scaffold

The most common kinase-relevant motif is the cyclopropane-1,1-dicarboxamide , which connects two aromatic systems. The following protocol describes the synthesis of a "Cabozantinib-like" core, avoiding the formation of the unstable mono-acid chloride intermediate.

Protocol 1: One-Pot Assembly of Unsymmetrical 1,1-Dicarboxamides

Objective: Synthesize a linker connecting Aniline A (Head) and Aniline B (Tail) via a cyclopropane-1,1-dicarbonyl core.

Reagents:

  • 1,1-Cyclopropanedicarboxylic acid (CDA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation (First Amide Bond):

    • Dissolve 1,1-cyclopropanedicarboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (1.1 equiv) followed by HATU (1.0 equiv) at 0°C. Stir for 15 minutes to form the activated ester.

    • Note: Do not use excess HATU at this stage to prevent double activation.

  • First Coupling (The "Tail"):

    • Add Aniline A (0.9 equiv) dropwise.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the mono-acid-mono-amide (M+H peak).

  • Second Activation & Coupling (The "Head"):

    • Without isolation, cool the mixture back to 0°C.

    • Add additional DIPEA (2.0 equiv) and HATU (1.2 equiv).

    • Add Aniline B (1.1 equiv).

    • Stir at RT for 12 hours. If Aniline B is electron-deficient (e.g., fluoroaniline), heat to 50°C.

  • Workup:

    • Dilute with EtOAc, wash with 1M HCl (to remove unreacted anilines), saturated NaHCO₃, and brine.

    • Purify via flash chromatography (Hexane/EtOAc).

Safety Warning: HATU is a sensitizer. Cyclopropane derivatives can be energetic; avoid overheating dry solids.

Synthesis SM 1,1-Cyclopropane dicarboxylic acid Act1 Activation 1: HATU, DIPEA, 0°C SM->Act1 Int1 Activated Mono-Ester Act1->Int1 Coup1 Coupling 1: Add Aniline A (Tail) Int1->Coup1 Mono Mono-Amide Intermediate Coup1->Mono Act2 Activation 2: HATU, DIPEA Mono->Act2 Coup2 Coupling 2: Add Aniline B (Head) Act2->Coup2 Prod Final 1,1-Dicarboxamide Linker Coup2->Prod

Figure 2: Sequential one-pot synthesis workflow for unsymmetrical cyclopropyl linkers.

Biochemical Validation: Metabolic Stability Assay

Once synthesized, the stability advantage of the cyclopropyl linker must be quantified against an alkyl control (e.g., a dimethyl-malonamide analog).

Protocol 2: Microsomal Intrinsic Clearance ( )

Objective: Compare the metabolic stability of the Cyclopropyl-Analog vs. Isopropyl-Analog.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (1 µM final concentration, <0.1% DMSO).

Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    

Expected Data Output:

Compound IDLinker Structure

(min)

(µL/min/mg)
Interpretation
Cmpd-A (Control) Isopropyl (Open Chain)12.5110.8High Clearance (Unstable)
Cmpd-B (Test) Cyclopropyl >60 <23.1 Blocked Metabolism

Case Study: Cabozantinib (Cometriq)

Target: VEGFR2 / MET / RET Structural Feature: Cyclopropane-1,1-dicarboxamide linker.

Mechanism of Action: The cyclopropyl linker in Cabozantinib serves a dual purpose:

  • Vectoring: It orients the fluorophenyl group into the hydrophobic back-pocket while directing the quinoline ring toward the hinge region. The ~60° angle of the cyclopropane substituents creates a "kink" that mimics the bioactive conformation required for Type II inhibition.

  • Stability: Early alkyl analogs suffered from rapid oxidation at the linker. The cyclopropyl replacement eliminated this soft spot, allowing for once-daily oral dosing.

Cabozantinib cluster_0 Cabozantinib Pharmacophore Head Quinoline Ring (Hinge Binder) Linker Cyclopropane-1,1-dicarboxamide (Rigid Linker) Head->Linker H-Bond Donor Tail Fluorophenyl Group (Hydrophobic Pocket) Linker->Tail Vector Control Effect Result: High Potency (MET IC50 = 1.3 nM) & Oral Bioavailability Linker->Effect

Figure 3: Pharmacophore map of Cabozantinib highlighting the linker's role.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses ring strain and metabolic stability principles applicable to cyclopropanes).

  • Yakes, F. M., et al. (2011). "Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth." Molecular Cancer Therapeutics, 10(12), 2298-2308.

  • Talele, T. T. (2016). "The 'cyclopropyl fragment' is a versatile player in the drug design arena."[1][2] Journal of Medicinal Chemistry, 59(19), 8712-8756.

  • Kantevari, S., et al. (2011). "Synthesis and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 21(18), 5510-5514. (Protocol grounding for amide coupling).

  • Lacy, S. A., et al. (2015). "Metabolism and disposition of cabozantinib in healthy male volunteers." Drug Metabolism and Disposition, 43(8), 1190-1207.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Desymmetrization of Cyclopropane Diesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The asymmetric desymmetrization of prochiral cyclopropane diesters is a powerful strategy for accessing chiral cyclopropane-containing building blocks, which are key motifs in numerous pharmaceuticals and natural products. This reaction, whether catalyzed by enzymes or chiral Lewis acids, offers a direct route to enantiomerically enriched products from simple, symmetric starting materials. However, achieving high yields and enantioselectivity can be challenging, often plagued by issues such as incomplete conversion, catalyst inhibition, and undesired side reactions.

This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during these experiments. It provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions, grounded in mechanistic principles to foster a deeper understanding of the reaction system.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield is the most common frustration in synthetic chemistry. In the context of cyclopropane diester desymmetrization, the root cause can often be traced to a few key areas. This section is organized by common symptoms to help you rapidly identify and solve the problem at hand.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, let it stir for the prescribed time, and upon analysis (TLC, GC, or NMR), you see mostly unreacted starting material.

Potential Causes & Solutions (Enzymatic Desymmetrization, e.g., with Porcine Liver Esterase - PLE)
  • Incorrect pH: Enzyme activity is exquisitely sensitive to pH. For most esterases like PLE, the optimal activity is typically in the pH range of 7.0 to 8.0.[1][2] A deviation can dramatically slow down or halt the reaction.

    • Solution: Prepare your buffer solution carefully and verify the pH with a calibrated meter. Ensure the reaction mixture itself maintains this pH throughout the reaction, as the production of a carboxylic acid will lower the pH over time. Use of an autotitrator or a strongly buffered system is recommended for larger-scale reactions.

  • Enzyme Inactivity: The enzyme may be denatured or inhibited.

    • Solution 1 (Denaturation): Ensure the enzyme has been stored correctly (typically at low temperatures, e.g., -20°C or 4°C). Avoid high temperatures or extreme pH during reaction setup.

    • Solution 2 (Inhibition): Impurities in the substrate or solvent can inhibit the enzyme. Heavy metal traces or certain organic solvents can be potent inhibitors. Purify the substrate (e.g., by column chromatography or distillation) and use high-purity solvents.

  • Poor Substrate Solubility: For the enzyme to act, the substrate must have some solubility in the aqueous buffer.

    • Solution: Add a small amount of a water-miscible, enzyme-compatible co-solvent like DMSO or t-BuOH (typically 5-20% v/v).[3] This can improve substrate solubility without denaturing the enzyme.

Potential Causes & Solutions (Chiral Lewis Acid Catalysis)
  • Inactive Catalyst: The Lewis acid catalyst is highly sensitive to water and other protic impurities.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, freshly distilled or passed through a solvent purification system. Handle the catalyst and reagents under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Inappropriate Solvent: The choice of solvent is critical as it can coordinate with the Lewis acid, reducing its activity.[5][6][7] Strongly coordinating solvents like THF, acetonitrile, or water can act as competitive inhibitors.[7]

    • Solution: Use non-coordinating solvents such as dichloromethane (DCM), toluene, or hexanes. A solvent screen is often a necessary part of optimization.

  • Insufficient Catalyst Loading: The catalytic cycle may have a slow turnover rate, requiring a higher catalyst loading to achieve reasonable conversion in a given time.

    • Solution: While keeping stoichiometry in mind, systematically increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if the conversion improves.

Troubleshooting Workflow: Low Conversion

Below is a logical decision-making workflow to diagnose the root cause of low reaction conversion.

G cluster_enzymatic cluster_lewis start Start: Low/No Conversion catalyst_type Enzymatic or Lewis Acid? start->catalyst_type enzymatic Enzymatic Path catalyst_type->enzymatic Enzymatic lewis_acid Lewis Acid Path catalyst_type->lewis_acid Lewis Acid check_ph Verify Buffer pH (pH 7-8) check_enzyme Assess Enzyme Activity (Use fresh batch, check storage) check_ph->check_enzyme check_solubility Improve Substrate Solubility (Add co-solvent, e.g., DMSO) check_enzyme->check_solubility end Re-run Experiment & Monitor check_solubility->end check_anhydrous Ensure Anhydrous Conditions (Dry glassware, inert atm.) check_solvent Switch to Non-Coordinating Solvent (DCM, Toluene) check_anhydrous->check_solvent check_loading Increase Catalyst Loading (e.g., 1% -> 5% -> 10%) check_solvent->check_loading check_loading->end

Caption: Troubleshooting workflow for low conversion.

Issue 2: Good Conversion but Low Yield of Isolated Product

You see a new product spot by TLC or a new peak by GC/MS, but after workup and purification, the isolated yield is poor.

Potential Causes & Solutions
  • Product Decomposition: The monoacid product can be unstable under certain conditions. For example, some cyclopropyl monoesters can undergo ring-opening or epimerization.[8]

    • Solution: Perform the workup at low temperatures. Use a milder pH for extraction; for example, use a half-saturated NaHCO₃ solution instead of a strong base like NaOH to extract the acidic product. Minimize the time the product spends on silica gel, as it can be acidic and cause degradation. Consider using a different purification method like crystallization if possible.

  • Formation of Dicarboxylic Acid: The desired monoacid product is hydrolyzed further to the symmetric dicarboxylic acid.

    • Solution (Enzymatic): This is a common problem, especially in reactions run to high conversion or for extended periods.[9] Monitor the reaction closely by TLC or HPLC and stop it once the maximum concentration of the monoester is reached (typically around 50% conversion). Lowering the reaction temperature can sometimes improve selectivity for the mono-hydrolysis.[10]

    • Solution (Lewis Acid): This is less common in Lewis acid systems but can occur if excess nucleophile (e.g., water) is present. Ensure strictly stoichiometric or slightly sub-stoichiometric amounts of the nucleophile are used.

  • Emulsion during Workup: Enzymatic reactions, in particular, can form stable emulsions during aqueous extraction, trapping the product and leading to physical loss.

    • Solution: Add a saturated solution of NaCl (brine) to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite before extraction.

Frequently Asked Questions (FAQs)

Q1: How do I choose between an enzymatic and a Lewis acid-catalyzed method?

A1: The choice depends on substrate scope, desired enantiomer, and scale.

  • Enzymes (e.g., PLE): Are generally cheaper, work under mild "green" conditions (aqueous buffer, room temp), and are excellent for many simple diesters.[11] However, the substrate scope can be limited, and they typically produce only one enantiomer of the product.

  • Chiral Lewis Acids: Offer broader substrate scope and the ability to access either enantiomer by simply changing the chirality of the ligand.[12] However, they are more expensive and require strict anhydrous and inert conditions, which can be challenging to scale up.

Q2: My enantioselectivity (ee) is low. How can I improve it?

A2: Low enantioselectivity indicates that the catalyst's chiral environment is not effectively discriminating between the two ester groups.

  • For Enzymes: Try adding a co-solvent or running the reaction at a lower temperature.[3][10] Sometimes, switching to a different esterase or lipase can dramatically improve ee.

  • For Lewis Acids: The ligand is the primary determinant of enantioselectivity. A different chiral ligand backbone or steric environment may be required. The solvent can also play a role; a less coordinating solvent often leads to a more organized and selective transition state.[5][13]

Q3: How should I monitor the reaction progress?

A3: Thin-Layer Chromatography (TLC) is the quickest method. Spot the reaction mixture against the starting diester. The monoacid product should have a lower Rf value (be more polar). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) on a chiral column is the gold standard, as it can simultaneously measure the disappearance of starting material, the formation of the monoacid product, and the enantiomeric excess.

Key Experimental Protocols

Protocol 1: General Procedure for Enzymatic Desymmetrization using Porcine Liver Esterase (PLE)
  • Preparation: In a round-bottom flask, dissolve the cyclopropane diester substrate (1.0 eq) in a minimal amount of a co-solvent if necessary (e.g., DMSO, t-BuOH).

  • Buffering: Add a 0.1 M phosphate buffer solution (pH 7.5) to the flask. The total reaction volume should result in a substrate concentration typically between 10-100 mM.

  • Enzyme Addition: Add Porcine Liver Esterase (PLE) (typically 10-50 units per mg of substrate).

  • Reaction: Stir the mixture at room temperature (or a specified optimized temperature).

  • pH Control: Monitor the pH of the reaction. As the acidic product forms, the pH will drop. Maintain the pH between 7.0-7.5 by the slow, dropwise addition of a dilute NaOH solution (e.g., 0.1 M). This can be done manually or with an automated pH-stat/autotitrator.

  • Monitoring: Follow the reaction's progress by TLC or HPLC. The reaction is typically stopped at or near 50% conversion to maximize the yield of the monoacid and prevent over-hydrolysis.[9]

  • Workup: Once the desired conversion is reached, cool the mixture in an ice bath and acidify to pH ~3 with dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or crystallization.

Protocol 2: General Procedure for Chiral Lewis Acid-Catalyzed Desymmetrization
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the chiral ligand (e.g., 1.1 eq relative to the metal salt) and the Lewis acid metal salt (e.g., Sc(OTf)₃, 1.0 eq) to an oven-dried flask containing anhydrous solvent (e.g., DCM). Stir at room temperature for 30-60 minutes to allow for complex formation.

  • Substrate Addition: Add the cyclopropane diester substrate (1.0 eq relative to the catalyst complex) to the flask.

  • Nucleophile Addition: Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C). Slowly add the nucleophile (e.g., a specific alcohol or water, typically 1.0-1.2 eq).

  • Reaction: Stir the reaction at the specified temperature and monitor its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table

The choice of reaction parameters significantly impacts both yield and enantioselectivity. The table below summarizes typical conditions and outcomes for the enzymatic hydrolysis of a model substrate.

SubstrateEnzymeCo-Solvent (v/v)Temp (°C)pHYield (%)ee (%)Reference
Diethyl 2-phenyl-2-methylmalonatePLE12.5% i-PrOH, 12.5% t-BuOHRT7.08396 (R)[3]
Dimethyl 3-methylglutaratePLE20% Methanol-107.0>9597 (S)[10]
Dimethyl 3-methylglutaratePLENone (Aqueous)207.0>9579 (S)[10]

This table illustrates how modifying conditions such as temperature and the addition of co-solvents can dramatically improve the enantiomeric excess (ee) of the reaction.

References

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.ChemRxiv.
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.American Chemical Society.
  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts.ChemRxiv.
  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts.ChemRxiv.
  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions.University of Miami Scholarly Repository.
  • Improved Process for the Enantioselective Hydrolysis of Prochiral Diethyl Malonates Catalyzed by Pig Liver Esterase.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.USDA ARS.
  • Enzymes in organic synthesis. 35. Stereoselective pig liver esterase catalyzed hydrolyses of 3-substituted glutarate diesters. Optimization of enantiomeric excess via reaction conditions control.
  • The pH-dependence of enzymic ester hydrolysis.Semantic Scholar.
  • Effect of pH of the reactants on the ester yield.
  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.PubMed.
  • Research on the pig liver esterase (PLE)
  • Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences.PMC.
  • Chiral Lewis acid-catalyzed enantioselective cyclopropanation and C–H insertion reactions of vinyl ketones with α-diazoesters.
  • Overcoming low yields in cyclopropanation reactions with copper c
  • Asymmetric ester hydrolysis with pig-liver esterase.Wikipedia.
  • Reactions of Cyclopropane and Cyclobutane.Pharmaguideline.

Sources

Validation & Comparative

Comparative Guide: Structural Elucidation of Gem-Disubstituted Cyclopropanes via 1H NMR Modalities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The gem-disubstituted cyclopropane moiety (1,1-disubstitution) is a high-value pharmacophore in modern drug discovery, offering metabolic stability and unique vector orientation. However, its characterization presents a distinct "NMR blind spot" for many chemists. The high symmetry of the ring, combined with strong magnetic anisotropy and complex second-order coupling effects (AA'BB' or ABCD systems), often renders standard 1D spectra indecipherable.

This guide objectively compares three primary NMR characterization workflows: Standard 1D Analysis , Solvent Titration (ASIS) , and 1D Selective NOE . We evaluate these methods based on resolution power, time efficiency, and stereochemical certainty.

Part 1: The Structural Challenge

In a 1,1-disubstituted cyclopropane where substituents


, the ring protons at positions C2 and C3 become diastereotopic.
  • The Problem: The chemical shift difference (

    
    ) between the cis and trans protons is often minute (< 0.05 ppm), leading to strong coupling (Roof Effect) where multiplets collapse into "tent-like" structures.
    
  • The Risk: Misassignment of cis/trans stereochemistry relative to the pharmacologically active substituent (

    
    ).
    
Part 2: Comparative Analysis of Methodologies
Method A: Standard 1D 1H NMR (

)

The Baseline Approach

This method relies on chemical shift trends and coupling constants (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[2][3] While sufficient for confirming the presence of the ring, it frequently fails to assign stereochemistry in 1,1-disubstituted systems due to signal overlap.

Key Diagnostic Parameters:

Parameter Typical Value Notes

| Chemical Shift (


)  | 0.2 – 1.5 ppm | Highly upfield due to ring current anisotropy (shielding cone).[4] |
| 

(

)
| 4 – 7 Hz | Magnitude is small; sign is usually negative. | |

(

)
| 8 – 12 Hz | Generally larger than

due to Karplus relationship (

dihedral). | |

(

)
| 5 – 8 Hz | Smaller magnitude; critical for distinguishing isomers in 1,2-systems. |
  • Pros: Fast (< 5 mins); quantitative integration.

  • Cons: Often yields unresolvable multiplets in

    
    ; cannot definitively distinguish 
    
    
    
    (cis to
    
    
    ) from
    
    
    (cis to
    
    
    ) without distinct splitting.
Method B: Solvent Titration (ASIS)

The Resolution Enhancer

Aromatic Solvent Induced Shift (ASIS) utilizes the magnetic anisotropy of solvents like Benzene-


 (

) or Pyridine-

. Benzene molecules preferentially solvate the electron-deficient face of the cyclopropane, inducing significant upfield/downfield shifts that resolve overlapping peaks.
  • Mechanism: Benzene creates a transient collision complex. Protons located near the positive end of the solvent's dipole (or within the shielding cone) shift upfield.

  • Efficacy: Can expand a collapsed AA'BB' multiplet into a clear first-order spectrum, allowing extraction of accurate

    
     values.
    
Method C: 1D Selective NOE (Nuclear Overhauser Effect)

The Stereochemical Gold Standard

This is the only self-validating method for determining relative stereochemistry in 1,1-disubstituted rings. By selectively irradiating a substituent proton (


), one can observe magnetization transfer to the spatially proximal ring protons.
  • Efficacy: High. Provides binary (Yes/No) confirmation of spatial proximity.

  • Requirement:

    
     must have protons (e.g., Methyl, OMe) or be distinct enough to not overlap with the target ring protons.
    
Part 3: Decision Framework & Workflow

The following diagram illustrates the logical pathway for characterizing these systems, prioritizing efficiency and data integrity.

G Start Sample: 1,1-Disubstituted Cyclopropane Step1 1. Standard 1D 1H NMR (CDCl3) Start->Step1 Decision1 Are C2/C3 protons resolved (First Order)? Step1->Decision1 Step2A 2A. Extract J-values (J_cis > J_trans) Decision1->Step2A Yes Step2B 2B. Solvent Titration (Run in C6D6) Decision1->Step2B No (Multiplet) Step3 3. 1D Selective NOE (Irradiate R1) Step2A->Step3 Verify Decision2 Peaks Resolved? Step2B->Decision2 Decision2->Step2A Yes Decision2->Step3 No/Ambiguous Result Stereochemical Assignment Confirmed Step3->Result

Caption: Logical workflow for resolving cyclopropane stereochemistry. Solvent titration is the critical intermediate step for collapsing multiplets.

Part 4: Detailed Experimental Protocols
Protocol 1: Aromatic Solvent Induced Shift (ASIS)

Objective: Resolve overlapping geminal/vicinal protons.

  • Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of

    
    . Acquire baseline spectrum.
    
  • Evaporation: Gently remove solvent under nitrogen flow (avoid heat to prevent volatility loss).

  • Titration: Redissolve the same sample in 0.6 mL of Benzene-

    
     (
    
    
    
    ).
  • Acquisition: Re-acquire 1H NMR.

  • Analysis: Overlay the spectra. Look for the "crossover" effect where the cyclopropyl protons shift significantly (often 0.1 - 0.5 ppm).

    • Note: Protons on the convex/sterically unhindered face usually show larger shifts due to better solvent access.

Protocol 2: 1D Selective NOE for Stereochemistry

Objective: Distinguish


 vs 

relative to Substituent

.
  • Sample Conc: High concentration is preferred (10-20 mg/0.6 mL) to maximize NOE signal.

  • Degassing: Critical Step. Dissolved oxygen is paramagnetic and accelerates relaxation, killing the NOE signal. Bubble Argon through the NMR tube for 5 minutes or perform freeze-pump-thaw if rigorous data is needed.

  • Pulse Sequence: Use a standard 1D NOE difference sequence (e.g., selnogp on Bruker).

    • Mixing Time (D8): Set to 400-800 ms. Cyclopropanes are small molecules; too short (<200ms) may miss the buildup; too long (>1s) allows spin diffusion (false positives).

    • Relaxation Delay (D1): Set to at least

      
       (typically 3-5 seconds).
      
  • Target Selection:

    • Irradiate the characteristic protons of substituent

      
       (e.g., methyl singlet).
      
    • Place an off-resonance control irradiation in a silent region (e.g., -2 ppm).

  • Interpretation:

    • Positive Enhancement: The cyclopropyl proton showing the strongest positive peak is CIS to the irradiated group.

    • Null/Negative: The proton TRANS to the group will show little to no enhancement (or negative NOE in large molecules, though rare for this MW).

Part 5: Mechanistic Visualization (NOE)

Understanding the spatial vector is key to interpreting the NOE data.

NOE_Interaction cluster_ring Cyclopropane Ring (Side View) C1 C1 (Gem) C2 C2 (CH2) C1->C2 R1 Substituent R1 (Irradiated) C1->R1 R2 Substituent R2 C1->R2 Ha Ha (Cis to R1) C2->Ha Hb Hb (Trans to R1) C2->Hb R1->Ha Through-Space Interaction (<3Å) R1->Hb Distance >4Å (Silent) NOE_Signal Strong NOE Signal Observed Ha->NOE_Signal

Caption: 1D Selective NOE mechanism. Irradiation of R1 transfers magnetization primarily to the cis-proton (Ha).

References
  • Coupling Constants in Cyclopropanes: Wiberg, K. B.; Nist, B. J. "The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives." Journal of the American Chemical Society, 1963 , 85, 2788-2794. [Link]

  • Stereochemical Assignment via NOE: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed.; Elsevier: Oxford, 2016 . Chapter 8: Dipolar Coupling and the Nuclear Overhauser Effect. [Link]

  • Aromatic Solvent Induced Shifts (ASIS): Laszlo, P. "Solvent Effects and Nuclear Magnetic Resonance." Progress in Nuclear Magnetic Resonance Spectroscopy, 1967 , 3, 231-402. [Link]

  • Cyclopropane Shielding & Anisotropy: Baranac-Stojanović, M.; Stojanović, M. "1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study." The Journal of Organic Chemistry, 2013 , 78(4), 1504–1507.[5] [Link]

Sources

A Comparative Guide to the Conformational Analysis of Benzylamino-Methyl Cyclopropyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Cyclopropyl Group in Medicinal Chemistry

The cyclopropyl group is a popular bioisostere for phenyl rings and other functional groups in drug design. Its rigid structure introduces conformational constraints, reducing the entropic penalty upon binding to a biological target.[1][2] The unique electronic properties of the strained three-membered ring can also influence metabolic stability and pKa.[3][4] Specifically, the benzylamino-methyl cyclopropyl group combines this rigid core with the flexible benzylamine portion, creating a complex conformational landscape that dictates its biological activity. The orientation of the benzyl and amino groups relative to the cyclopropane ring can significantly impact interactions with protein targets.

The Conformational Landscape of Benzylamino-Methyl Cyclopropyl

The conformational freedom of the benzylamino-methyl cyclopropyl group is primarily defined by the rotation around several key single bonds. The most significant of these are the bond between the cyclopropyl ring and the methylene group, and the bond between the methylene group and the nitrogen atom. The orientation of the lone pair on the nitrogen atom also plays a crucial role in the molecule's overall shape and reactivity.[3]

Due to the lack of specific literature on the benzylamino-methyl cyclopropyl group, we will extrapolate from studies on simpler cyclopropylamines. For N-cyclopropyl amides, NMR studies have revealed unexpected conformational behavior, with a significant population of the E-rotamer around the carbonyl-nitrogen bond in apolar solvents.[5] This highlights the unique electronic and steric effects of the cyclopropyl ring that can lead to non-intuitive conformational preferences.

The primary conformations of interest for the benzylamino-methyl cyclopropyl group would be the syn and anti orientations of the benzylamino-methyl substituent relative to the other substituents on the cyclopropane ring, as well as the rotamers around the C-N bond.

A Comparative Analysis of Key Analytical Techniques

The conformational analysis of the benzylamino-methyl cyclopropyl group relies on a combination of experimental and computational techniques. Each method provides unique insights, and a comprehensive understanding is best achieved through an integrated approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[6][7] By analyzing various NMR parameters, we can deduce the relative orientation of atoms and the populations of different conformers.

Key NMR Experiments for Conformational Analysis:

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, one can estimate the preferred conformations around single bonds.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is dependent on the distance between protons. The presence of an NOE signal between two protons indicates that they are in close proximity (typically < 5 Å), providing valuable information about the molecule's three-dimensional structure.

  • Rotating Frame Overhauser Effect Spectroscopy (ROESY): For molecules of intermediate size, ROESY is often more effective than NOESY for detecting through-space interactions.

Experimental Protocol: 2D ROESY for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the benzylamino-methyl cyclopropyl-containing compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria.[6]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • Data Acquisition: Acquire a 2D ROESY spectrum using a standard pulse sequence. Key parameters to optimize include the mixing time (typically 200-500 ms) and the number of scans.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify protons that are close in space. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.

Causality Behind Experimental Choices:

  • A high-field spectrometer is chosen to achieve better signal dispersion and sensitivity, which is crucial for resolving complex spin systems.

  • The choice of a ROESY experiment over a NOESY is often preferred for small to medium-sized molecules as it avoids the potential for zero or negative NOEs that can occur in this size regime.

X-ray Crystallography

X-ray crystallography provides the most definitive and high-resolution structural information for molecules in the solid state.[8][9][10] It allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a static snapshot of the molecule's conformation in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The most critical and often challenging step is to grow a single crystal of the compound of sufficient size and quality.[10] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial model is then refined to improve the fit between the observed and calculated diffraction data.

  • Data Analysis: The final refined structure provides the precise atomic coordinates, from which detailed conformational information can be extracted.

Causality Behind Experimental Choices:

  • The choice of crystallization technique is highly empirical and depends on the physicochemical properties of the compound. A systematic screening of conditions is necessary.

  • Data collection at low temperatures (e.g., 100 K) is often employed to minimize thermal motion and improve the quality of the diffraction data.

Computational Modeling

Computational modeling provides a theoretical framework for understanding the conformational preferences of molecules.[11] By calculating the potential energy surface, we can identify low-energy conformers and estimate the energy barriers between them.

Experimental Protocol: Conformational Search and Energy Minimization

  • Structure Building: Build the 3D structure of the benzylamino-methyl cyclopropyl-containing molecule using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify all possible low-energy conformers.

  • Energy Minimization and Optimization: Optimize the geometry of each identified conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT) with an appropriate basis set (e.g., 6-31G* or higher). This will provide the relative energies of the different conformations.

  • Analysis: Analyze the geometries and relative energies of the low-energy conformers to determine the most stable conformations and the energy barriers for interconversion.

Causality Behind Experimental Choices:

  • DFT methods are chosen as they provide a good balance between accuracy and computational cost for molecules of this size.

  • The choice of basis set is important for obtaining reliable results. Larger basis sets generally provide more accurate energies but are more computationally expensive.

Comparative Summary of Techniques

Technique Information Obtained Advantages Limitations
NMR Spectroscopy Conformation in solution, dynamic processes, relative populations of conformers.Provides information about the solution-state conformation, which is often more biologically relevant. Can study dynamic processes.Provides time-averaged information. Structure determination can be complex and may not be definitive.
X-ray Crystallography Precise 3D structure in the solid state, bond lengths, bond angles, torsion angles.Provides a high-resolution, unambiguous structure.[9]Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as the solution-state or biologically active conformation.
Computational Modeling Relative energies of conformers, energy barriers to interconversion, theoretical geometries.Can explore the entire conformational space. Provides insights into the factors that stabilize different conformations.The accuracy of the results depends on the level of theory and basis set used. Does not provide direct experimental evidence.

Integrated Workflow for Comprehensive Conformational Analysis

A robust conformational analysis of the benzylamino-methyl cyclopropyl group should integrate all three techniques in a complementary manner.

G cluster_0 Computational Modeling cluster_1 Experimental Verification cluster_2 Data Integration and Analysis a1 Build 3D Structure a2 Perform Conformational Search a1->a2 a3 Geometry Optimization (DFT) a2->a3 a4 Predict Low-Energy Conformers a3->a4 c1 Compare Experimental and Computational Results a4->c1 Theoretical Conformations b1 Synthesize Compound b2 NMR Spectroscopy (Solution-State) b1->b2 b3 X-ray Crystallography (Solid-State) b1->b3 b2->c1 Solution-State Conformation b3->c1 Solid-State Conformation c2 Determine Dominant Conformations c1->c2 c3 Relate Conformation to Biological Activity c2->c3

Caption: Integrated workflow for the conformational analysis of benzylamino-methyl cyclopropyl groups.

Conclusion

The conformational analysis of the benzylamino-methyl cyclopropyl group is a multifaceted challenge that requires a synergistic approach. By combining the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a comprehensive understanding of the conformational preferences of this important structural motif. This knowledge is invaluable for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. The methodologies and insights presented in this guide provide a robust framework for tackling this analytical challenge in the context of modern drug discovery.

References

  • Haufe, G., & Wölker, D. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(24), 4587–4596. [Link]

  • Tormena, C. F., et al. (2015). Conformational features of secondary N-cyclopropyl amides. The Journal of Organic Chemistry, 80(8), 3914–3920. [Link]

  • Gagnon, D., et al. (2016). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters, 18(5), 984–987. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 101(6), 1641–1682. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187–190. [Link]

  • Goodman, M., et al. (1993). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Journal of Medicinal Chemistry, 36(15), 2139–2145. [Link]

  • Johnson, J. S., et al. (2018). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. The Journal of Organic Chemistry, 83(15), 8231–8241. [Link]

  • De Kimpe, N., & Tehrani, K. A. (2004). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Current Organic Chemistry, 8(14), 1345–1367. [Link]

  • Altmann, K.-H., et al. (2014). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. Bioorganic & Medicinal Chemistry Letters, 24(17), 4162–4166. [Link]

  • Roberts, J. D., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]

  • kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73–88. [Link]

  • Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 17(16), 1639–1653. [Link]

  • Kumar, R. S., et al. (2015). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Journal of the Serbian Chemical Society, 80(10), 1221–1231. [Link]

  • Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]

  • Royappa, T. (n.d.). X-ray Crystallography. University of West Florida. [Link]

  • Ferreira, P. M. T., et al. (2007). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]

  • He, P., et al. (2015). Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 28(7), 1413–1421. [Link]

  • University of Southampton. (n.d.). X-ray Crystallography. Structural Biology. [Link]

  • CCDC. (n.d.). X-ray Crystallography. [Link]

  • Oishi, T., et al. (2014). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. Journal of Peptide Science, 20(6), 423–433. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Papoian, G. A., & Torchia, D. A. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729–2782. [Link]

  • Peláez, J. C. (2017). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. World Journal of Chemical Education, 5(2), 65-71. [Link]

Sources

Safety Operating Guide

{1-[(Benzylamino)methyl]cyclopropyl}methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat {1-[(Benzylamino)methyl]cyclopropyl}methanol as a hazardous organic amine . It possesses dual functionality: a basic amine capable of exothermic neutralization and a strained cyclopropyl ring that may exhibit instability under strong acidic conditions.

Primary Hazards:

  • Corrosivity/Irritation: High potential for severe skin and eye irritation due to the benzylamine moiety.

  • Flammability: Treat as a Class II or III Combustible Liquid (Flash point likely >60°C but <93°C based on structural analogues).

  • Reactivity: Incompatible with strong acids (exothermic) and strong oxidizers.

Chemical Identity & Physical Properties

Understanding the physicochemical nature of the waste is the first step in compliant disposal.

PropertyData / CharacteristicOperational Implication
Chemical Name {1-[(Benzylamino)methyl]cyclopropyl}methanolOfficial manifest name
CAS Number Specific CAS may vary by isomer/salt; verify on containerUse CAS for inventory tracking
Molecular Formula C₁₂H₁₇NOOrganic content calculation
Functional Groups Secondary Amine, Primary Alcohol, CyclopropaneDo not mix with acids
Physical State Viscous Oil or Low-Melting SolidRequires solvent rinse for full removal
Solubility Soluble in organic solvents (DCM, MeOH); Limited water solubilityUse organic waste streams
Acidity/Basicity Basic (pKa ~9-10 est. for amine)Segregate from acidic waste

Pre-Disposal Assessment & Segregation

CRITICAL SAFETY CHECK: Before moving the material to waste, you must validate compatibility.

The "Acid-Amine" Hazard

The benzylamino group is basic. Adding this compound directly to a waste container with high acid content (e.g., Aqua Regia, Piranha solution, or concentrated HCl waste) can generate significant heat and pressure, potentially rupturing the container.

Segregation Rule:

  • DO: Segregate into Non-Halogenated Organic waste streams (if free of halogens).

  • DO NOT: Pour into "Acidic Aqueous" or "Oxidizing" waste streams.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Substance (Expired/Surplus)

Applicable for: Old reagent bottles, pure oils, or solid residues.

  • Solubilization:

    • Dissolve the material in a minimal amount of compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone).

    • Reasoning: Liquid waste is easier to incinerate and handle than viscous oils/solids in standard EHS protocols.

  • Transfer:

    • Pour the solution into the Category A (Non-Halogenated Organic) waste container.

  • Rinsing:

    • Triple-rinse the original container with the same solvent. Add rinsate to the waste container.

  • Container Decommissioning:

    • Deface the label on the empty bottle.

    • Allow residual solvent to evaporate in a fume hood (if permitted by local policy) or cap and dispose of the glass as "Chemically Contaminated Glassware."

Scenario B: Disposal of Reaction Mixtures (HPLC/Synthesis Waste)

Applicable for: Dilute solutions containing the compound.

  • pH Check:

    • Verify the pH of the mixture. If highly acidic (pH < 3), slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before combining with organic waste streams to prevent downstream incompatibility.

  • Stream Selection:

    • If Halogenated Solvents (DCM, Chloroform) were used: Dispose in Halogenated Organic Waste .

    • If Non-Halogenated Solvents (MeOH, EtOAc) were used: Dispose in Non-Halogenated Organic Waste .

Regulatory Classification (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Characteristic Waste Codes:

    • D001 (Ignitable): Likely applicable if the compound is in a flammable solvent or has a low flash point.[1]

    • D002 (Corrosive): Applicable if the neat amine has a pH ≥ 12.5 (less likely for this specific structure, but possible).

  • Listed Waste:

    • This specific compound is generally not a U-listed or P-listed waste by specific name, but falls under "Process Waste" definitions if part of a specific manufacturing stream.

  • Best Practice: Label as "Hazardous Waste - Flammable, Toxic, Irritant" .

Logic & Decision Workflow

The following diagram illustrates the decision process for safe disposal, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste: {1-[(Benzylamino)methyl] cyclopropyl}methanol StateCheck Assess Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Solubilize Dissolve in Acetone/MeOH Solid->Solubilize Prepare for disposal CheckSolvent Identify Primary Solvent Liquid->CheckSolvent StreamA Stream A: Non-Halogenated Organic Solubilize->StreamA Standard Path Halogenated Contains Halogens? (DCM, Chloroform) CheckSolvent->Halogenated Halogenated->StreamA No StreamB Stream B: Halogenated Organic Halogenated->StreamB Yes Label Label: Flammable, Irritant StreamA->Label StreamB->Label

Figure 1: Decision tree for the segregation and disposal of benzylamino-cyclopropyl derivatives.

Emergency Procedures

Spillage (Benchtop Scale)
  • Evacuate & Ventilate: Ensure fume hoods are active.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2]

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels for large amine spills due to potential heat generation.

  • Collect: Scoop into a sealed bag/container. Label as "Debris contaminated with Organic Amine."

Exposure[5][6]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases absorption).

  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(Benzylamino)methyl]cyclopropyl}methanol
Reactant of Route 2
Reactant of Route 2
{1-[(Benzylamino)methyl]cyclopropyl}methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.